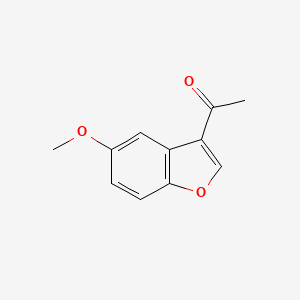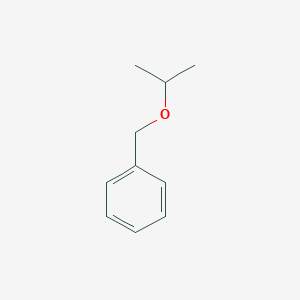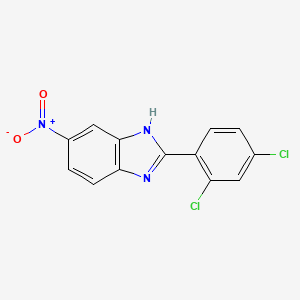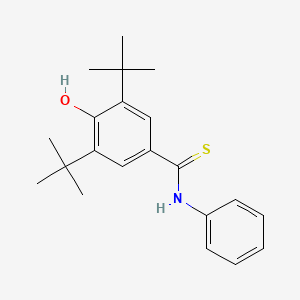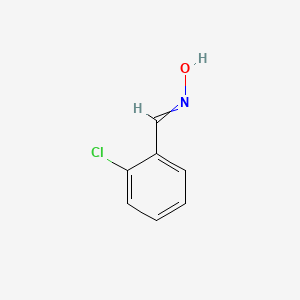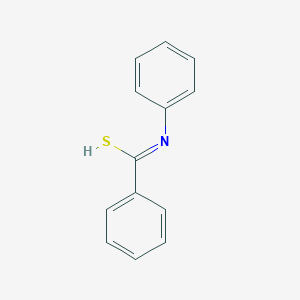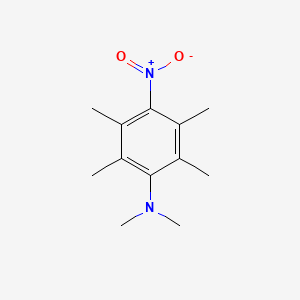
(-)-Isoborneolacetic acid
説明
(-)-Isoborneolacetic acid is a useful research compound. Its molecular formula is C13H22O3 and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-Isoborneolacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-Isoborneolacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
GMO Detection in Food and Feed : A study by Wang et al. (2015) discusses the loop-mediated isothermal amplification (LAMP) technique for detecting genetically modified (GM) contents in plant-derived food samples. This technique's applicability in screening GM plant events could be indirectly relevant to the study of (-)-Isoborneolacetic acid in agricultural contexts (Wang et al., 2015).
Inhibition of Soil Microorganisms by Isothiocyanates : Research by Smith & Kirkegaard (2002) on the effect of 2-phenylethyl isothiocyanate on soil microorganisms could provide context for understanding the interaction of similar compounds, like (-)-Isoborneolacetic acid, with soil ecosystems (Smith & Kirkegaard, 2002).
Analytical Method for β-Adrenoceptor Agonist Quantification : A study by Zhou et al. (2017) develops a method for determining isoproterenol in rat plasma. While not directly related, the analytical techniques used here could be applicable to the analysis of (-)-Isoborneolacetic acid in biological samples (Zhou et al., 2017).
Synthesis and Reactivity of Aryl-Acyloxyacrylamides : Research by Basso et al. (2009) on the condensation of arylacetic acids and isocyanides might provide insight into chemical processes similar to those involving (-)-Isoborneolacetic acid (Basso et al., 2009).
Transcriptomics in Food Microbiology : The study by Lamas et al. (2019) on transcriptomic techniques in food microbiology could offer a broader understanding of the molecular biology techniques applicable to the study of compounds like (-)-Isoborneolacetic acid (Lamas et al., 2019).
Pesticides Sorption on Organic Sorbents : Research by Ćwieląg-Piasecka et al. (2018) explores the sorption of pesticides on humic acid and biochar, which might provide insights into the environmental interactions of similar compounds (Ćwieląg-Piasecka et al., 2018).
Detection of Foodborne Pathogens : A study by Law et al. (2015) discusses rapid detection methods for foodborne pathogens, which could be relevant for the safety assessment of foods containing or treated with (-)-Isoborneolacetic acid (Law et al., 2015).
特性
IUPAC Name |
2-[(1R,2S,3R,4R)-3-hydroxy-1,4,7,7-tetramethyl-2-bicyclo[2.2.1]heptanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-11(2)12(3)5-6-13(11,4)10(16)8(12)7-9(14)15/h8,10,16H,5-7H2,1-4H3,(H,14,15)/t8-,10-,12-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOFTFYOJOBBQY-DXLKZPDWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2CC(=O)O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C1(C)C)([C@@H]([C@H]2CC(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Isoborneolacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




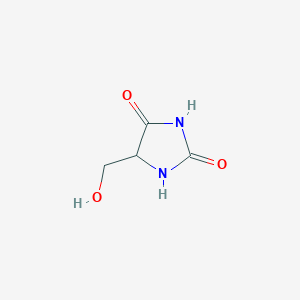
![N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide](/img/structure/B7771378.png)
